![molecular formula C11H18N4O4 B2741412 (4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester CAS No. 185304-06-7](/img/structure/B2741412.png)
(4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester
Overview
Description
(4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester, also known as Boc-D-Pro-4-azido-OCH3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a proline derivative that contains an azide group, which makes it a valuable tool for studying protein-protein interactions and identifying potential drug targets.
Scientific Research Applications
- Tertiary Butyl Ester Formation : The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis to protect amino acids during chain elongation. This compound serves as a precursor for Boc-protected amino acids, which are essential building blocks for peptide assembly. Researchers can introduce the Boc group using flow microreactor systems, making the process more efficient and sustainable .
- N-Boc-L-serine Methyl Ester : This derivative finds applications in preparing Tn antigen, L-glutamic acid p-nitroanilide analogs, and biomedical polymers with serine and threonine side groups .
- Proline Mimetics : Proline is a crucial amino acid in peptide and protein structures. Researchers explore proline mimetics to design novel drugs targeting proline-rich protein-protein interactions. The azido group in this compound could serve as a handle for further functionalization .
Peptide Synthesis and Modification
Drug Development
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-azidopyrrolidine-1,2-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-11(2,3)19-10(17)15-6-7(13-14-12)5-8(15)9(16)18-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQMWOSPZUZYNW-HTQZYQBOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-1-(tert-Butyloxycarbonyl)-4-azido-D-proline methyl ester |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.